Product packaging for pedin(Cat. No.:CAS No. 158210-95-8)

pedin

Cat. No.: B1176551
CAS No.: 158210-95-8
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Description

Pedin is a bioactive peptide comprised of 13 amino acids, isolated from the hydra, one of the simplest metazoan animals. Research indicates that this peptide plays a significant role in stimulating foot formation and promoting bud outgrowth during the budding process in hydra . The transcripts for this compound are expressed in epithelial cells of both the ectoderm and endoderm, with a slightly higher abundance in the foot-to-bud and head regions, suggesting its importance in regional cell-fate specification and differentiation . The peptide is derived from a much larger, 110 kDa precursor protein known as thythis compound. This multi-copy precursor contains 13 copies of the this compound peptide and 27 copies of a β-thymosin-like repeat domain . Proteins containing thymosin-like repeats are known to have a regulatory influence on actin polymerisation and depolymerisation. This provides an indirect indication that this compound may be involved in actin-related dynamics, which are crucial for the morphogenetic processes observed in pattern formation . Its early appearance during phases of cell-fate specification makes this compound a valuable compound for fundamental research in developmental biology, specifically for investigating the molecular mechanisms underlying pattern formation, cell differentiation, and the role of the cytoskeleton in morphogenesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

158210-95-8

Molecular Formula

C15H15NO6

Synonyms

pedin

Origin of Product

United States

Isolation and Purification Methodologies for Pedin Chemical Entities

Strategies for Natural Product Isolation of Pedin

The isolation of this compound from its natural sources typically involves a series of steps, beginning with the preparation of the source material and extraction of the crude product, followed by various separation and purification techniques.

Source Material Preparation and Extraction Techniques

The source material for this compound varies depending on the specific form of this compound being targeted. For the this compound apoprotein associated with peditoxin, the source is the globiferous pedicellariae of sea urchins, such as Toxopneustes pileolus. Extraction begins with the dissection of these specialized venom-delivering structures. Following dissection, the material is typically homogenized in a cold buffer solution, such as pH 7.4 phosphate-buffered saline, to help preserve protein integrity. nih.gov This homogenization step helps to release the intracellular contents, including peditoxin and its components. The resulting mixture undergoes centrifugation to separate cellular debris, yielding a crude venom extract. nih.gov

In the case of the this compound peptide found in Hydra species, such as Hydra magnipapillata and Hydra vulgaris, the entire tissue of the organism serves as the source material. Peptides are extracted from the tissue, often following lyophilization of the hydra. eurekaselect.com Solvent extraction methods are commonly employed for isolating active ingredients from solid raw materials like plant or animal tissues. wikipedia.org The choice of solvent is crucial and depends on the polarity and characteristics of the target compounds. wikipedia.org The plant material is typically crushed or ground to increase the surface area before adding the solvent. wikipedia.org Various techniques like maceration, percolation, decoction, reflux, and continuous extraction can be used. wikipedia.org Factors such as solvent concentration, solid-liquid ratio, temperature, and time significantly influence the extraction efficiency of active ingredients. wikipedia.org

Primary Separation Methods (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Following the initial extraction, primary separation methods are employed to reduce the complexity of the crude extract and enrich the target compound.

For the peditoxin holoprotein (which contains the this compound apoprotein), gel filtration chromatography, such as using Sephadex G-50, is used to isolate peditoxin from lower-molecular-weight contaminants. nih.gov Subsequent ion-exchange chromatography, specifically using DEAE-Sepharose at pH 8.0 with a linear NaCl gradient, further purifies the holoprotein. nih.gov

To separate the this compound apoprotein from the prosthetic group (pedoxin) in the peditoxin holoprotein, acidic hydrolysis is employed (e.g., 0.1 M HCl at 37°C for 2 hours). nih.gov This process disrupts the non-covalent interactions between the apoprotein and the prosthetic group. nih.gov Following hydrolysis, ultrafiltration with a molecular weight cutoff (e.g., 3 kDa) is used to separate the low-molecular-weight prosthetic group from the larger this compound apoprotein. nih.gov

Liquid-liquid extraction (LLE) is a widely used primary separation technique in natural product isolation, based on the differential solubility of compounds between two immiscible liquid phases. nih.govwikipedia.org This method is effective for separating compounds based on their polarity. nih.gov LLE can be performed in batch or continuous modes. nih.gov While not specifically detailed for this compound in the provided snippets, LLE is a fundamental step often used before more advanced chromatographic techniques in natural product purification schemes. wikipedia.org

Solid-phase extraction (SPE) is another valuable technique for sample preparation and purification, utilizing the differential affinity of compounds to a solid stationary phase. nih.govnih.gov SPE is used to isolate, separate, or purify compounds from a liquid mixture based on their physical and chemical properties. nih.gov The process typically involves conditioning the sorbent, equilibrating, loading the sample, washing to remove impurities, and eluting the target analyte. SPE can be used to clean up samples and reduce complexity, and by selecting appropriate sorbents, a higher selectivity can be achieved. nih.gov While general applications of SPE for peptides and natural products are mentioned, specific details regarding SPE for this compound were not found in the provided search results. nih.gov

Advanced Chromatographic Purification Approaches

Chromatographic methods are essential for achieving high purity of natural products, including peptides and proteins like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the isolation and purification of peptides and proteins. HPLC has been specifically used for the purification of this compound. Peptides extracted from Hydra tissue have been systematically purified to homogeneity using HPLC. Reverse-phase HPLC (RP-HPLC) is a common mode used for peptide purification. For the this compound apoprotein from sea urchins, reverse-phase HPLC with a C18 column and an acetonitrile/water gradient has been used, yielding this compound with high purity (>95%). nih.gov RP-HPLC separates compounds based on their hydrophobicity.

The mobile phases typically used in RP-HPLC for peptides are water and acetonitrile, often with the addition of an ion-pairing reagent like trifluoroacetic acid (TFA) to improve peak shape and retention. The separation is usually achieved using a linear gradient of organic solvent. Preparative or semi-preparative HPLC is used for purifying larger quantities of peptides. Optimization of parameters such as gradient and flow rate is crucial for efficient separation. Fractions are collected based on the elution of the desired product and can be analyzed by analytical HPLC to assess purity before pooling and lyophilizing.

Gas Chromatography (GC) is a chromatographic technique typically used for the separation and analysis of volatile and thermally stable compounds. While GC is a powerful analytical tool, its application in the purification of larger, less volatile molecules like proteins and peptides such as this compound is limited. GC is often used in the analysis of smaller organic molecules or for the detection of volatile impurities. Although the search results mention GC in the context of analyzing explosive residues and gas purification systems for GC, specific applications of GC for the purification of this compound were not found.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages such as shorter analysis times and is effective for separating a range of compounds, including chiral and achiral molecules. SFC has shown potential for the separation of peptides, including both smaller and larger peptides, and can be an orthogonal technique to HPLC. While SFC is used in the pharmaceutical industry for chiral separations and is being explored for lipid analysis, specific applications for the purification of this compound were not detailed in the provided search results. Therefore, while SFC is a relevant advanced chromatographic technique for various compounds, its specific use in this compound purification is not well-documented in the provided snippets.

Countercurrent Chromatography and Other Preparative Techniques

Countercurrent Chromatography (CCC) is a liquid-liquid chromatographic technique that separates compounds based on their partition coefficients between two immiscible liquid phases without the use of a solid support. researchgate.net This technique is recognized for its ability to handle relatively large sample sizes and minimize irreversible adsorption, which can be advantageous for peptide purification. While specific detailed applications of traditional CCC solely for the purification of the Hydra peptide "this compound" are not extensively documented in the provided sources, CCC and its variations are valuable preparative techniques for peptides.

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) is an advanced continuous chromatography technique that offers advantages for large-scale peptide purification, including reduced solvent consumption, higher yields, and increased productivity compared to traditional batch chromatography. nih.goviu.edu MCSGP has been implemented for the purification of therapeutic peptides. iu.edu

Other preparative techniques relevant to peptide purification include preparative HPLC, which is widely used for purifying both natural and synthetic peptides on a larger scale than analytical HPLC. Preparative RP-HPLC, often using C18 columns, is a standard method for achieving high purity. nih.gov The scaling up of HPLC purification from analytical to preparative scale involves adjusting column dimensions and flow rates while maintaining the optimized gradient conditions.

Size Exclusion Chromatography (SEC) can also be employed as a preparative step, particularly for initial cleanup to remove larger or smaller impurities based on size.

Purification of Synthesized this compound Compounds and Intermediates

The purification of synthesized peptides, including potential synthetic forms or analogs of this compound, and their intermediates is a crucial step in peptide synthesis. Synthetic peptides are commonly produced using methods such as solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These processes inevitably generate a crude product containing the target peptide along with various impurities. nih.gov

Purification of synthetic peptides and intermediates primarily relies on chromatographic techniques. RP-HPLC is the gold standard for purifying synthetic peptides due to its precision and effectiveness in separating peptides based on hydrophobicity and polarity. nih.gov The process typically involves eluting impurities with a polar solvent mixture and then increasing the organic solvent concentration to elute the target peptide. nih.gov

For intermediates in LPPS, purification steps are often required after each coupling reaction to remove excess reagents and byproducts before proceeding to the next step. General purification procedures for intermediates in chemical synthesis can include filtration, extraction, crystallization, and various forms of column chromatography.

Multicolumn countercurrent chromatography systems, such as MCSGP, are increasingly used for the large-scale purification of synthetic peptides, offering improved efficiency and sustainability. nih.goviu.edu

Methodological Challenges in this compound Isolation and Purification

Several methodological challenges are encountered during the isolation and purification of peptides like this compound, whether from natural sources or through synthesis.

One significant challenge in purifying peptides is the structural similarity between the target peptide and various impurities. researchgate.net In synthetic peptide synthesis, impurities can include deletion sequences (missing one or more amino acids), truncated sequences (incomplete synthesis), and peptides with modifications or side-chain reactions. nih.gov These impurities often have physicochemical properties very close to the target peptide, making their separation difficult. researchgate.net

Achieving high purity can be particularly challenging for longer or more complex peptides. The yield of the target peptide can be compromised during purification, especially when high purity is required, leading to a yield-purity trade-off in batch chromatography.

The presence of residual reagents and byproducts from the synthesis process also necessitates efficient purification methods. nih.gov Some of these can be toxic and must be removed to meet purity requirements.

Scaling up purification processes from the laboratory to preparative or industrial scale presents its own set of challenges, including maintaining resolution, managing larger sample loads, and optimizing solvent consumption and waste generation. iu.edu Techniques like MCSGP have been developed to address some of these scalability issues. nih.goviu.edu

Maintaining peptide stability during the purification process is another consideration, as peptides can be susceptible to degradation under certain conditions of pH, temperature, or solvent composition.

Data Table: Illustrative Peptide Purification Steps and Typical Outcomes

Purification StepTechnique(s) Commonly UsedPrimary Separation PrincipleTypical Outcome (Relative)Notes
Crude Extraction (Natural Source)Boiling in Acid, Homogenization, FiltrationSolubility, SizeRemoval of large debris and proteinsInitial step for natural peptides. researchgate.net
Initial CleanupSolid-Phase Extraction (SPE), SECPolarity, SizeRemoval of salts, small molecules, large aggregatesCan reduce complexity for later steps.
Main PurificationRP-HPLC, Ion-Exchange ChromatographyHydrophobicity, ChargeHigh resolution separation of peptidesStandard for purity achievement. nih.gov
Advanced/Large-Scale PurificationMCSGP, Preparative HPLCContinuous Partitioning, HydrophobicityImproved yield and throughput at scale. iu.eduAddresses scalability and efficiency. iu.edu
Final ProcessingLyophilizationRemoval of SolventIsolation of purified peptide as solidPrepares peptide for storage/use. nih.gov

Synthetic Chemistry and Chemical Modification of Pedin Compounds

Total Synthesis Strategies for Core Pedin Structures

Total synthesis, in the context of a protein like this compound, would involve the de novo construction of the entire amino acid sequence. For smaller peptides or domains of this compound, total synthesis strategies, often employing solid-phase peptide synthesis (SPPS) or a combination of solution-phase and solid-phase techniques, are utilized wikipedia.orgnih.gov.

Retrosynthetic Analysis of this compound Molecular Architecture

Retrosynthetic analysis is a strategy used to design synthetic routes by working backward from the target molecule to simpler, readily available starting materials icj-e.orglibretexts.orgnih.gov. For a peptide or protein, the retrosynthetic analysis involves conceptually breaking the molecule down into its constituent amino acids wikipedia.org. This process considers the peptide bonds as the primary disconnections. For larger proteins like this compound (approximately 10 kDa), retrosynthetic analysis would likely involve disconnecting the sequence into smaller peptide fragments (typically fewer than 50 amino acids) that can be synthesized individually and then ligated together nih.gov. Key considerations in this analysis include identifying suitable cleavage points that minimize side reactions and facilitate efficient fragment coupling.

Factors influencing retrosynthetic disconnections in peptide synthesis include:

Minimizing the risk of epimerization at the activated carboxyl group during coupling.

Avoiding sequences prone to side reactions, such as aspartimide formation or pyroglutamate (B8496135) formation peptide.com.

Strategically placing reactive amino acid residues to facilitate subsequent ligation steps, such as native chemical ligation which requires a C-terminal thioester and an N-terminal cysteine nih.govnih.gov.

Key Synthetic Steps and Reaction Mechanisms

The fundamental reaction in peptide synthesis is the formation of the amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. This is a nucleophilic substitution reaction where the amine group attacks an activated carboxyl group jpt.combachem.com.

Key synthetic steps in both solution and solid-phase peptide synthesis include:

Coupling: Formation of the peptide bond. This step requires activation of the carboxyl group to make it susceptible to nucleophilic attack by the incoming amino group jpt.combachem.com. Various coupling reagents are used for this purpose, such as carbodiimides (e.g., DCC, EDC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HATU, TBTU) jpt.combachem.compeptide.com. The mechanism typically involves the formation of an activated ester or an intermediate that reacts with the free amine.

Deprotection: Removal of temporary protecting groups, usually from the N-terminus, to allow the next amino acid to be coupled wikipedia.orgbiotage.combachem.com. The choice of protecting group strategy dictates the reagents used for deprotection (e.g., acidic conditions for Boc, basic conditions for Fmoc) wikipedia.orgbiotage.combachem.com.

Washing steps: Essential in solid-phase synthesis to remove excess reagents and by-products after each coupling and deprotection step bachem.comreddit.com.

Stereoselective and Regioselective Synthesis Approaches

Maintaining stereochemical integrity, particularly at the alpha-carbon of amino acids, is crucial in peptide synthesis to prevent epimerization (racemization). Coupling reagents and reaction conditions are carefully selected to minimize epimerization peptide.com. Additives such as HOBt or HOAt are often used with carbodiimides to reduce racemization peptide.com.

Regioselectivity is primarily controlled by the use of protecting groups, which ensure that peptide bond formation occurs specifically between the alpha-carboxyl and alpha-amino groups, rather than with reactive functional groups present in amino acid side chains (e.g., hydroxyl in serine, thiol in cysteine, amino in lysine) wikipedia.orgsigmaaldrich.com.

Protecting Group Strategies in this compound Synthesis

Protecting groups are essential to prevent unwanted reactions at reactive functional groups during peptide synthesis wikipedia.orgjpt.com. Two main strategies are commonly employed:

Boc (tert-butyloxycarbonyl) Strategy: Uses an acid-labile Boc group for temporary Nα-protection and acid-stable protecting groups for side chains. Cleavage from the resin and removal of side-chain protecting groups are typically done simultaneously using strong acid, such as liquid hydrogen fluoride (B91410) or trifluoroacetic acid (TFA) with scavengers wikipedia.orgbiotage.com.

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: Uses a base-labile Fmoc group for temporary Nα-protection and acid-labile protecting groups for side chains. The Fmoc group is typically removed with a weak base like piperidine (B6355638) wikipedia.orgbiotage.combachem.com. Cleavage from the resin and removal of side-chain protecting groups are usually performed with a mild to strong acid (e.g., TFA) at the end of the synthesis wikipedia.orgbiotage.combiotage.com. The Fmoc strategy is widely used, especially in solid-phase synthesis, due to the milder deprotection conditions.

Solid-Phase Synthesis Methodologies for this compound (Peptide Focus)

Solid-phase peptide synthesis (SPPS), introduced by Merrifield, revolutionized peptide synthesis by attaching the growing peptide chain to an insoluble solid support (resin) biotage.combachem.comreddit.commdpi.com. This simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing bachem.comreddit.com. SPPS is particularly well-suited for the synthesis of peptides up to around 50-70 amino acids, although longer peptides and even small proteins can be synthesized or assembled from SPPS-derived fragments nih.govnih.govsigmaaldrich.com.

The general SPPS process involves repetitive cycles of deprotection of the N-terminus, coupling of the next protected amino acid, and washing steps bachem.com.

Resin Selection and Coupling Chemistries

The choice of solid support (resin) is critical in SPPS and depends on factors such as the desired C-terminal functionality (acid or amide), the protecting group strategy (Boc or Fmoc), and the size and sequence of the peptide biotage.compeptide.comcaslo.combiosynth.combiotage.com. Resins are typically made of polymeric materials, such as polystyrene or polyacrylamide, and are functionalized with linkers that attach the first amino acid and allow for cleavage of the completed peptide biotage.combiosynth.com.

Commonly used resins include:

Merrifield resin: A chloromethylated polystyrene resin, historically used with the Boc strategy to yield peptide acids upon cleavage biotage.compeptide.com.

Wang resin: A p-alkoxybenzyl alcohol polystyrene resin, commonly used with the Fmoc strategy to yield peptide acids upon acidolytic cleavage biotage.compeptide.comcaslo.com.

Rink amide resin: Used with the Fmoc strategy to yield peptide amides upon acidolytic cleavage biotage.compeptide.comcaslo.com.

CTC (2-chlorotrityl chloride) resin: Allows for very mild acidolytic cleavage, enabling the synthesis of fully protected peptide fragments biotage.comcaslo.com.

The loading level of the resin (the amount of functional groups per gram of resin) can impact synthesis efficiency and peptide purity, especially for longer or difficult sequences peptide.combiotage.com. Lower loading levels can sometimes reduce aggregation peptide.combiotage.com.

Coupling chemistries in SPPS are similar to those in solution phase, employing activating reagents to facilitate amide bond formation jpt.combachem.compeptide.com. The choice of coupling reagent and reaction conditions (solvent, temperature, reaction time) is optimized for each amino acid and sequence to maximize coupling efficiency and minimize side reactions jpt.combachem.compeptide.com. Common coupling reagents used in SPPS with the Fmoc strategy include HATU, HBTU, TBTU, and PyBOP, often in the presence of a base like DIPEA or NMM bachem.compeptide.com. For the Boc strategy, carbodiimides like DIC are frequently used, often with additives like HOBt peptide.combiotage.com.

Table 1: Common Resins and Their Applications in SPPS

Resin TypeProtecting Group StrategyC-terminal FunctionalityCleavage ConditionsNotes
MerrifieldBocPeptide AcidStrong Acid (e.g., HF)Historical, less common now. biotage.compeptide.com
WangFmocPeptide AcidAcid (e.g., TFA)Widely used for peptide acids. biotage.compeptide.comcaslo.com
Rink AmideFmocPeptide AmideAcid (e.g., TFA)Widely used for peptide amides. biotage.compeptide.comcaslo.com
CTC (Chlorotrityl)FmocPeptide AcidVery Mild Acid (e.g., dilute TFA)Useful for protected fragments. biotage.comcaslo.com

Table 2: Common Coupling Reagents in Peptide Synthesis

Reagent ClassExamplesStrategy CompatibilityNotes
CarbodiimidesDCC, EDC, DICBoc, FmocOften used with additives (e.g., HOBt). jpt.combachem.compeptide.com
Phosphonium SaltsBOP, PyBOP, PyBrOPFmocHigh coupling rates. jpt.combachem.compeptide.com
Uronium SaltsHATU, HBTU, TBTU, COMUFmocHigh coupling rates, low epimerization. jpt.combachem.compeptide.com

Table 3: Common Protecting Groups in Peptide Synthesis

Protecting GroupTypeLabilityUsed forStrategy Compatibility
BocNα-amineAcidTemporaryBoc Strategy wikipedia.orgbiotage.com
FmocNα-amineBaseTemporaryFmoc Strategy wikipedia.orgbiotage.combachem.com
tBu (tert-butyl)Side chainAcidPermanentFmoc Strategy wikipedia.orgbiotage.com
Bzl (Benzyl)Side chainAcidPermanentBoc Strategy wikipedia.orgbiotage.com

Cleavage and Deprotection Strategies

In peptide synthesis, including approaches that may involve peptide components related to this compound or its associated structures, cleavage and deprotection are critical steps. The goal is to detach the synthesized peptide from the solid support and remove any protecting groups from the amino acid side chains. thermofisher.com This process involves treating the peptidyl-resin with a cleavage cocktail, which is a mixture of reagents designed to facilitate these reactions. thermofisher.com The selection of appropriate reagents and conditions is crucial to avoid irreversible modifications or damage to the peptide. thermofisher.com

Commonly used supports for peptide synthesis are cleaved with high concentrations of trifluoroacetic acid (TFA). thermofisher.com Various cleavage cocktails exist, with compositions tailored to the specific resin and amino acid sequence. thermofisher.compeptide.com For instance, peptides synthesized on supports with PAC ("Wang"), PAL, or AM ("Rink Amide") linkers are typically cleaved using high percentages of TFA to yield fully deprotected peptides. thermofisher.com Cleavage cocktails often contain scavengers to react with carbocations generated during deprotection, which can otherwise modify sensitive amino acid residues like methionine, cysteine, histidine, and tryptophan. thermofisher.com Examples of scavengers include triisopropylsilane (B1312306) (TIPS). uci.edu Reagents like Reagent B, Reagent K, and Reagent R are examples of cleavage cocktails that incorporate scavengers and can be used for Fmoc-based solid-phase peptide synthesis. peptide.com The cleavage reaction time can vary, with two hours of treatment with TFA often sufficient for severing the peptide-resin anchoring, although longer times may be needed for complete side-chain deprotection. thermofisher.com Monitoring the efficiency of protecting group removal, often using HPLC, is a useful technique to optimize cleavage conditions. thermofisher.com

Challenges in Peptide this compound Synthesis (e.g., Aggregation, Hydrophobicity)

The synthesis of peptides, particularly those with challenging sequences, can encounter difficulties such as aggregation and hydrophobicity. nih.gov "Difficult sequences" often contain a high proportion of hydrophobic and β-branched amino acids like leucine, valine, phenylalanine, and isoleucine. nih.gov Glycine (B1666218) in combination with these amino acids can also induce β-sheet packing, increasing the potential for aggregation. nih.gov These sequences tend to form intra- or intermolecular non-covalent interactions, leading to the formation of insoluble peptide aggregates. nih.gov This aggregation can complicate synthesis, handling, and purification. nih.gov

Hydrophobicity contributes to low solubility in both aqueous and organic solvents, further exacerbating handling difficulties during synthesis. nih.gov The choice of solid support can influence the extent of aggregation; non-polar resins like polystyrene have shown better results for hydrophobic peptides compared to polar resins. nih.gov The chemical production of such sequences involves several key steps, including solid-phase peptide synthesis (SPPS), characterization, purification, and potential fragment ligation, each of which can be affected by aggregation and poor solubility. nih.gov

Semi-Synthesis and Late-Stage Functionalization of this compound

While information specifically on the semi-synthesis of "this compound" (the apoprotein) is limited in the search results, the concept of semi-synthesis involves combining synthetic and biological methods to produce complex molecules. Semi-synthesis has been applied to other complex natural products.

Late-stage functionalization (LSF) is a synthetic strategy that involves introducing functional groups or modifying existing ones at a late stage in a synthetic route. nih.govnih.gov This approach is particularly valuable for complex molecules and in drug discovery, as it allows for rapid diversification of structures without requiring lengthy de novo synthesis for each analogue. nih.govnih.govresearchgate.net LSF can utilize various methodologies, including C-H functionalization, which directly modifies C-H bonds. nih.govresearchgate.netrsc.org Palladium-catalyzed C(sp3)–H activation is one such strategy that has emerged for the late-stage modification of peptides. rsc.org LSF can also involve photoredox catalysis and radical chemistry. nih.govchem-station.com This approach is compatible with sensitive functional groups and can be conducted under mild conditions. chem-station.com The application of LSF to complex bioactive structures allows for the expedient access of modified compounds and provides opportunities for investigating structure-activity relationships. researchgate.net

Development of this compound Analogues and Derivatives

The development of analogues and derivatives of natural products like pederin (B1238746) (the toxin associated with this compound) is a common strategy to explore their biological activity and potentially improve their properties. researchgate.netnih.gov This involves modifying the chemical structure of the parent compound.

Design Principles for Structural Modification of this compound

While specific design principles for modifying the this compound protein itself are not detailed in the search results, general principles for structural modification of bioactive molecules often involve understanding the relationship between structure and activity (SAR). For pederin, studies on analogues have aimed to explore the importance of specific functional groups and structural features for biological activity. For example, the C10 methoxy (B1213986) group of pederin is postulated to be important for ribosome binding through hydrogen bonding and conformational effects. researchgate.net Modifications to this group, such as its replacement with a hydroxyl group in diaphorin, can impact activity. researchgate.net Design principles for structural modification often consider factors such as maintaining or improving binding affinity to the target, altering pharmacokinetic properties, and enhancing stability. nih.gov

Synthetic Routes to Bioisosteric Replacements

Bioisosteric replacement involves substituting a functional group or atom in a molecule with another that has similar physical, chemical, or biological properties. This strategy is used to create analogues with potentially improved characteristics, such as altered metabolism, increased potency, or reduced toxicity. Synthetic routes to bioisosteric replacements depend heavily on the specific replacement being made and the structure of the molecule. For complex molecules like those associated with this compound or pederin, these routes would likely involve multi-step organic synthesis, potentially utilizing methodologies discussed in Section 3.2 and 3.3. While the search results mention the synthesis of pederin analogues and derivatives researchgate.netnih.gov, specific details on synthetic routes for bioisosteric replacements within the this compound/pederin structure are not provided. However, the synthesis of phosphinic dipeptide analogues, which are pseudopeptides containing a phosphinate moiety as a bioisosteric replacement for the amide bond, illustrates the complexity and multi-step nature often involved in creating such analogues. nih.gov

Structural Elucidation and Biophysical Characterization of Pedin and Its Complexes

Advanced Spectroscopic Techniques for Pedin Structure Determination

The structural elucidation of complex natural products necessitates the application of sophisticated analytical techniques. NMR and MS provide complementary information, allowing for the determination of molecular formula, connectivity of atoms, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the local environment of atomic nuclei within a molecule. This information is critical for mapping the carbon-hydrogen framework and identifying functional groups.

1D and 2D NMR Experiments for Atom Connectivity

One-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide initial insights into the types of hydrogen and carbon atoms present and their chemical environments. For instance, the ¹H NMR spectrum of a related compound, pedoxin (B137831), shows characteristic signals corresponding to specific protons, such as a singlet at δ 8.12 ppm attributed to a pyridine (B92270) proton, a doublet at δ 4.89 ppm for a C3-H, and a singlet at δ 3.81 ppm for a methoxy (B1213986) group (OCH₃) truemeds.in. Similarly, the ¹³C NMR spectrum of pedoxin reveals signals for different carbon types, including a carbonyl carbon (C=O) at δ 172.4 ppm, a pyridine carbon at δ 158.9 ppm, and a methoxy carbon at δ 56.3 ppm truemeds.in.

Two-dimensional (2D) NMR experiments are essential for establishing connectivity between atoms. Techniques like Correlation Spectroscopy (COSY) reveal spin-spin couplings between protons on adjacent carbons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate signals from protons and carbons, including those separated by multiple bonds. These 2D methods allow for the systematic assignment of signals and the construction of the molecular framework. The structures of natural products, including cyclopeptides like pedein A and B, have been elucidated using spectroscopic methods, particularly 2D NMR researchgate.net.

Conformational Analysis and Dynamics using NMR

NMR spectroscopy can also provide insights into the conformation and dynamics of molecules in solution. Analysis of coupling constants from ¹H NMR can yield information about dihedral angles, which constrain possible molecular conformations. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) measure through-space correlations between nuclei, providing information about their proximity and helping to define the three-dimensional structure. Variable temperature NMR experiments can be used to study dynamic processes, such as conformational interconversions ctdbase.org. NMR spectroscopy is a leading technique for studying the conformational preferences of small flexible peptides, whose structures can often be described by an ensemble of conformations researchgate.net.

Solid-State NMR Applications for this compound

While solution-state NMR is commonly used for characterizing small molecules, solid-state NMR (SSNMR) is applicable to compounds in solid or semi-solid states, such as powders or lyophilized samples. SSNMR provides information about the structure and dynamics of molecules in these forms, which can be relevant for understanding the properties of isolated natural products or their interactions in solid matrices nih.gov. Advances in SSNMR, including high magnetic field strengths and magic-angle spinning (MAS), enhance sensitivity and resolution medicinesfaq.com. SSNMR has been used for structural analysis of peptides and small proteins in various environments and preparations, including providing restraints on molecular architectures and interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in deducing its elemental composition and structural subunits.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, allowing for the determination of the exact molecular formula of a compound. This is crucial for confirming the elemental composition predicted from other analytical data. For example, HRMS was used in the structural elucidation of pedoxin, confirming its molecular ion at m/z 207.0641 [M+H]⁺, which is in close agreement with the calculated mass of 207.0644 for the molecular formula C₁₀H₁₁N₂O₃ truemeds.in. HRMS has also been applied in the characterization of natural products, including phenolic compounds pnnl.gov. The structure elucidation of natural products often involves HRMS data nih.gov. Mass spectrometry imaging, a technique that combines mass analysis with spatial localization, has been used to study the distribution of natural products like pederin (B1238746) in biological samples.

The fragmentation pattern observed in MS experiments, particularly tandem MS (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Analyzing the masses of these fragments can help in piecing together the structure of the original molecule.

Data Tables

Based on the available search results, specific spectroscopic data for the small molecule "this compound" (as a natural product from nih.govpnnl.gov) is limited in the provided snippets. However, detailed NMR and HRMS data for the related compound "pedoxin" are available truemeds.in. This data is presented below as an example of the type of spectroscopic information used in the structural characterization of related natural products.

Table 1: Selected Spectroscopic Data for Pedoxin

TechniqueType of DataChemical Shift (δ)MultiplicityJ (Hz)AssignmentCitation
¹H NMR(500 MHz, D₂O)8.12s-pyridine-H truemeds.in
4.89d6.5C3-H truemeds.in
3.81s-OCH₃ truemeds.in
¹³C NMR172.4--C=O truemeds.in
158.9--pyridine-C5 truemeds.in
56.3--OCH₃ truemeds.in
HRMSMolecular Ion [M+H]⁺207.0641--calc. 207.0644 truemeds.in
Molecular FormulaC₁₀H₁₁N₂O₃--- truemeds.in

Note: This data is for Pedoxin, a related natural product, and is provided as an illustration of the spectroscopic information obtained during structural elucidation.

Detailed Research Findings

Research into the structural elucidation of natural products like the small molecule "this compound" nih.govpnnl.gov involves a combination of these spectroscopic techniques. The process typically begins with the isolation and purification of the compound. Subsequently, HRMS is often employed to determine the accurate mass and elemental composition pnnl.gov. NMR experiments, including 1D (¹H and ¹³C) and various 2D (COSY, HSQC, HMBC, NOESY) techniques, are then performed to map the connectivity of atoms and deduce the planar structure researchgate.net. Conformational analysis using NMR can provide insights into the molecule's preferred three-dimensional arrangement in solution researchgate.net. For compounds that are difficult to dissolve or exist in a solid state, solid-state NMR can offer valuable structural and dynamic information nih.gov. The combined analysis of data from these spectroscopic methods allows researchers to propose and confirm the structure of novel natural products. In the case of "this compound (4)" and gigantol (B150167) (5), their structures were elucidated by analysis of their spectroscopic data nih.govpnnl.gov.

Cryo-Electron Microscopy (Cryo-EM) for this compound Complex Structures Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the high-resolution structures of biological macromolecules and their complexes, often without the need for crystallization. Cryo-EM has been used to reveal the structures of proteins like Candida albicans Cdr1 in different functional states, including substrate-bound and inhibitor-inhibited forms, providing insights into recognition and blocking mechanismsresearchgate.net. While the term "this compound" appears in some biological contexts, including as a peptide sequence in salmon louse proteins and related to a protein component of sea urchin toxin, and Cryo-EM is a technique for complex structures, the provided search results do not contain information about the application of Cryo-EM specifically to determine the structure of "this compound" in complex with other molecules in the context of the sea urchin toxin or any other biological assemblyuib.noresearchgate.net. However, the term "this compound" appears in the context of impeding translocation pathways in Cryo-EM studies of Cdr1, suggesting its potential relevance in studies of protein complexes, although not as the subject of the Cryo-EM itself in this instanceresearchgate.net.

Compound Names and PubChem CIDs

Single Particle Cryo-EM Analysis of this compound-Macromolecule Complexes

Single particle cryogenic electron microscopy (cryo-EM) is a powerful technique used to determine the three-dimensional structures of biological macromolecules and their complexes. jeolusa.comyoutube.com This method involves rapidly freezing purified samples in a thin layer of vitreous ice, preserving their native structure. nih.govresearchgate.net Two-dimensional projections of individual particles are then captured using a transmission electron microscope. jeolusa.com Advanced image processing algorithms are employed to align these projections and computationally reconstruct a detailed 3D structure. jeolusa.comnih.gov

Cryo-EM is particularly advantageous for studying macromolecular complexes that are difficult to crystallize for X-ray crystallography or are too large for Nuclear Magnetic Resonance (NMR) spectroscopy. jeolusa.comyoutube.com It can also capture various conformational states of a molecule, making it useful for studying dynamic complexes. jeolusa.com The ability to visualize macromolecules in a near-native environment provides valuable insights into molecular interactions crucial for biological processes. jeolusa.com While direct applications of single particle cryo-EM specifically on this compound-macromolecule complexes were not found in the search results, this technique would be suitable for investigating the structural basis of this compound's interaction with its binding partners, potentially including actin or other proteins involved in Hydra morphogenesis, if stable complexes can be isolated and purified.

Cryo-Electron Tomography (Cryo-ET) for In Situ Studies

Cryo-electron tomography (cryo-ET) is an imaging technique that allows for the visualization of biological specimens in their native, cellular environment at nanometer resolution. frontiersin.orgnih.govspringernature.comcore.ac.uk Unlike single particle analysis, cryo-ET involves collecting a series of 2D images of a tilted specimen to reconstruct a 3D volume, or tomogram. frontiersin.orgbiorxiv.org This enables the structural analysis of heterogeneous biological samples and the visualization of macromolecular architecture within intact cells. frontiersin.orgnih.govcore.ac.uk

In situ cryo-ET, often combined with techniques like cryo-focused ion beam (cryo-FIB) milling to prepare thin lamellae of cellular material, allows for the direct analysis of biomolecule structures within cells. nih.govbiorxiv.org This provides context on the spatial location and interactions of macromolecules, aiding in the understanding of their mechanisms and functions. frontiersin.org Subtomogram averaging can be applied to improve the resolution of structures within the tomograms by averaging multiple copies of the same macromolecule or complex. frontiersin.org

For this compound, cryo-ET could be invaluable for studying its localization and interactions within Hydra cells in their native state. This could provide insights into where this compound exerts its effects during foot formation and budding and identify potential binding partners in situ. Although specific studies on this compound using cryo-ET were not found, the technique is well-suited for investigating the cellular environment and macromolecular complexes involved in developmental processes.

Biophysical Techniques for this compound Interaction Analysis

Biophysical techniques are essential for quantifying the interactions between molecules, providing thermodynamic and kinetic information about binding events.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) is an optical technique used to monitor and quantify molecular interactions in real-time without the need for labels. wikipedia.orgharvard.educytivalifesciences.commosbri.eu In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and a solution containing the potential binding partner (the analyte) is flowed over the surface. wikipedia.orgharvard.educytivalifesciences.com Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the resonance angle or intensity of reflected light. wikipedia.orgcytivalifesciences.commosbri.eu The response is measured in resonance units (RU) and is proportional to the mass bound to the surface. harvard.edu SPR allows for the determination of kinetic binding constants (association rate constant, k_a, and dissociation rate constant, k_d) and equilibrium binding constants (dissociation constant, K_D). harvard.edu

Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat released or absorbed during a molecular binding event. harvard.edumosbri.eunih.govmalvernpanalytical.com ITC experiments involve titrating a solution of one binding partner into a solution of the other, while continuously monitoring the heat changes. harvard.edumosbri.eutainstruments.com This allows for the simultaneous determination of binding affinity (K_A or K_D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment. harvard.edunih.govmalvernpanalytical.com ITC provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding. mosbri.eumalvernpanalytical.com

Both SPR and ITC would be valuable for characterizing the binding of this compound to its target molecules. SPR could provide real-time kinetics of the interaction, while ITC could reveal the thermodynamic parameters, such as binding affinity and the contributions of enthalpy and entropy to the binding process. These techniques could help quantify the strength and nature of this compound's interactions with potential binding partners identified through other methods.

Fluorescence Spectroscopy for Binding and Conformational Changes

Fluorescence spectroscopy is a versatile technique used to study molecular interactions and conformational changes. dovepress.comnih.gov Many proteins have intrinsic fluorescence, primarily from tryptophan, tyrosine, and phenylalanine residues. dovepress.comnih.gov Changes in the environment around these fluorophores, such as upon ligand binding or conformational changes, can affect their fluorescence properties, including intensity, emission wavelength, and lifetime. nih.gov

Binding interactions can be studied by observing changes in the fluorescence signal of a protein upon titration with a ligand. Quenching of fluorescence, a decrease in fluorescence intensity, can occur through various mechanisms upon ligand binding, providing information about the binding affinity and stoichiometry. nih.gov Shifts in the maximum emission wavelength (redshift or blueshift) can indicate changes in the polarity of the environment around the fluorophore, often associated with conformational changes. nih.gov

Fluorescence spectroscopy can also be used to investigate protein conformational changes directly. dovepress.comnih.gov Techniques like fluorescence anisotropy (polarization) can report on the rotational mobility of a molecule, which changes upon binding or alterations in shape. nih.gov Förster Resonance Energy Transfer (FRET), which measures energy transfer between two fluorophores, can be used to monitor distances and conformational changes within a single molecule or between interacting molecules. biorxiv.orgbiorxiv.org

Applying fluorescence spectroscopy to this compound or a fluorescently labeled this compound could provide insights into its binding to target molecules and any associated conformational changes. If this compound itself contains intrinsic fluorophores or can be labeled, changes in its fluorescence upon interacting with a binding partner could be monitored to determine binding constants and assess conformational rearrangements. Similarly, if a binding partner is fluorescent, changes in its fluorescence upon this compound binding could be studied.

Conformational Dynamics and Ensemble Studies of this compound

Proteins, especially intrinsically disordered proteins (IDPs) or regions (IDRs), often exist as dynamic ensembles of conformations rather than a single rigid structure. oup.comnih.govnsf.gov Understanding the conformational dynamics and the distribution of conformers within an ensemble is crucial for elucidating the function of such proteins. oup.comnih.gov

Techniques like NMR spectroscopy, Small-angle X-ray Scattering (SAXS), single-molecule Förster Resonance Energy Transfer (smFRET), and Circular Dichroism (CD) spectroscopy are commonly used to study protein conformational dynamics and characterize structural ensembles. oup.comnih.gov These experimental data can be integrated with computational methods, such as molecular dynamics (MD) simulations and statistical conformer generators, to generate representative ensembles of conformations. oup.comnih.govproteinensemble.org Databases like the Protein Ensemble Database (PED) serve as resources for depositing and studying structural ensembles of IDPs. oup.comnih.govproteinensemble.orgresearchgate.net

Given that this compound is a peptide, it may exhibit significant conformational flexibility. Studying the conformational dynamics of this compound in isolation and upon binding to its targets would be important for understanding how its structure relates to its function in Hydra. Techniques such as NMR, which can provide residue-specific information on flexibility and dynamics, or smFRET, which can probe conformational changes at the single-molecule level, could be applied. Ensemble studies, integrating experimental data with computational simulations, could provide a more complete picture of the structural landscape of this compound and how it changes upon interaction with its binding partners.

While specific detailed research findings on the conformational dynamics and ensemble studies of this compound were not found in the provided search results, the general approaches described for peptides and IDPs would be applicable to this compound.

Mechanistic Investigations of Pedin S Biological and Chemical Activities

Molecular Target Identification and Validation

Understanding the specific molecules that these compounds interact with is crucial for elucidating their biological activities.

Protein-Ligand Interaction Studies

The formation of the highly toxic sea urchin peditoxin involves the specific interaction between the apoprotein component, pedin, and its prosthetic group, pedoxin (B137831). Apoprotein this compound is a protein with a molecular mass of 10,000 daltons, while pedoxin is a small molecule with a molecular mass of 206 daltons. researchgate.netnih.govresearchgate.net The purified apoprotein this compound is not toxic on its own, but the purified holoprotein, peditoxin, is extremely toxic. researchgate.netnih.govresearchgate.net The interaction involves the glycine (B1666218) moiety of pedoxin forming a Schiff base with lysine (B10760008) residues in apoprotein this compound, which is believed to stabilize the toxin's bioactive conformation. Adding small amounts of pedoxin to apoprotein this compound preparations significantly enhances toxicity, indicating that the apoprotein can be activated by the low molecular weight pedoxin. researchgate.netnih.gov

Pederine, a distinct toxin found in beetles, exerts its effects by binding to the large ribosomal subunit in eukaryotic cells. mdpi.com This binding inhibits protein synthesis. Studies on psymberin (B1248840), a compound belonging to the pederin (B1238746) family, suggest that different members of this family may bind to the same molecular target, a ribosomal protein, in distinct ways. acs.orgnih.govnih.gov

In silico molecular docking studies have explored the potential interactions of Pederine and its derivatives with the estrogen alpha receptor (ERα). bio-conferences.orgresearchgate.net These studies provide insights into potential receptor-ligand interactions, with reported binding energies suggesting favorable interactions (Table 1). researchgate.net

Table 1: In silico Binding Energies of Pederine and Derivatives with ERα Receptor (3ERT)

CompoundPubChem CIDBinding Energy (kcal/mol)
Pederin5381287-7.57
Pseudopederin12314693-8.07
Pederon177799-7.83
Tamoxifen2733526-10.68
Genistein5280961-7.87

Data derived from in silico molecular docking studies with the ERα receptor (PDB ID: 3ERT). researchgate.net

Enzyme Modulation and Kinetics

Pederine is a potent inhibitor of protein biosynthesis in eukaryotic organisms possessing 80S ribosomes. mdpi.comnih.govscite.aiscispace.comresearchgate.netnih.govrupress.orgnih.govnibiohn.go.jpjst.go.jp It does not, however, inhibit protein synthesis in prokaryotic organisms with 70S ribosomes. nih.gov Research indicates that Pederine blocks protein synthesis at a stage subsequent to the formation of the ternary complex involving ribosomes, aminoacyl-tRNA, and messenger RNA. nih.gov The sensitivity or resistance to Pederine appears to be a characteristic of the ribosomes themselves. nih.gov

Beyond its impact on protein synthesis, Pederine also causes a rapid and nearly simultaneous block of DNA synthesis in cultured cells. scite.aiscispace.comresearchgate.netnih.govrupress.orgnih.gov However, studies using cell-free systems have shown that Pederine inhibits protein synthesis directly but is ineffective against DNA-polymerizing activity. scite.aiscispace.comresearchgate.netnih.gov This suggests that the effect of Pederine on DNA synthesis is secondary to its primary action on protein synthesis. scite.aiscispace.comresearchgate.netnih.govrupress.orgnih.gov This observation is supported by findings with other protein synthesis inhibitors, such as puromycin, which also promptly affect DNA synthesis in cultured cells, suggesting that continuous protein synthesis is necessary for the maintenance of DNA replication in higher organisms. scite.aiscispace.comresearchgate.netnih.govrupress.orgnih.gov

Peditoxin from the sea urchin Toxopneustes pileolus has been shown to stimulate phosphoinositide-specific phospholipase C (PI-PLC) activity in rat mast cells. nih.gov This enzyme activation contributes to the cellular effects observed, such as histamine (B1213489) release. nih.gov

Specific information regarding the inhibition of penicillin-binding proteins by Pedoxin (the sea urchin prosthetic group) from allowed sources was not definitively established in the search results, distinguishing it from the antibiotic cefpodoxime (B17579) proxetil which is also referred to as Pedoxin.

Receptor Binding and Activation/Inhibition Mechanisms

As mentioned in protein-ligand interaction studies, in silico analysis suggests Pederine interacts with the estrogen alpha receptor (ERα). bio-conferences.orgresearchgate.net These computational studies provide theoretical insights into potential binding, but experimental validation is required to confirm the activation or inhibition mechanisms.

The effects of sea urchin pedicellarial toxin (peditoxin) on mast cells, including the induction of histamine release and increased intracellular calcium, suggest interactions with cellular receptors or components that trigger downstream signaling cascades, such as the activation of PI-PLC. nih.gov

Cellular and Subcellular Mechanisms of Action

The biological effects of these compounds are mediated through their interactions within cells and their influence on cellular processes and signaling networks.

Cellular Uptake and Intracellular Localization

Studies on the cellular uptake of psymberin, a pederin analog, indicate that its accumulation within cells is sensitive to structural modifications. acs.orgnih.govnih.govresearchgate.net Differences in cellular uptake may contribute to variations in the cytotoxic activity of pederin family members, even if they retain the ability to inhibit protein translation in cell-free systems. acs.orgnih.govnih.govresearchgate.net

Pederine has been localized within the tissues of Paederus beetles, the source of this toxin. It is found in various organs, including the defensive gland, malpighian tubules, midgut, rectum, and ovaries. researchgate.netnih.gov This distribution is linked to its production by bacterial endosymbionts within the beetle and its role as a chemical defense mechanism. researchgate.netnih.govoup.com

Detailed mechanisms of cellular uptake (e.g., specific transport pathways like endocytosis or diffusion) and precise intracellular localization within target cells for Pederine or the components of peditoxin (apoprotein this compound and pedoxin) were not extensively detailed in the provided search results beyond the general observations related to psymberin uptake sensitivity and Pederine's tissue distribution in the beetle.

Influence on Cellular Signaling Pathways

Pederine is known to block mitosis effectively at low concentrations, a consequence of its inhibitory effects on protein and DNA synthesis. nih.govnih.govscite.ainih.govrupress.orgnih.govwikipedia.org By halting these fundamental processes, Pederine prevents cell division.

Furthermore, Pederine has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including human myeloid leukemia cells and HeLa cells. researchgate.netnih.govscite.aiinnovareacademics.inmdpi.com Investigations into the mechanism of Pederine-induced apoptosis in human myeloid leukemia K562 cells suggest the involvement of the PI3K/Akt signaling pathway. innovareacademics.in Treatment with Paederus alfieri extract (containing Pederine) was found to downregulate the expression of anti-apoptotic protein Bcl-2 and phosphorylated Akt (p-Akt), while upregulating the expression of pro-apoptotic protein Bax and cleaved caspase-3. innovareacademics.in This modulation of the PI3K/Akt pathway, which plays a critical role in regulating cell proliferation and apoptosis, appears to be a key mechanism by which Pederine induces cell death in these cells. innovareacademics.inmdpi.comaging-us.comfrontiersin.orgmdpi.com

Role of this compound in Developmental Processes (e.g., foot formation, cell proliferation, neuron differentiation in Hydra)

This compound, a 13-amino acid peptide, has been shown to stimulate foot formation in Hydra, a simple metazoan animal. researchgate.netnih.govnih.gov It increases the rate of foot regeneration following bisection of the body column or isolation of the peduncle. biologists.com Treatment with this compound can increase the fraction of animals that have regenerated a foot within a specific timeframe, and this effect can be correlated with the peptide concentration, indicating that higher concentrations lead to faster foot regeneration. biologists.com

Beyond foot formation, this compound also influences cell proliferation and differentiation in Hydra. It increases the rate of interstitial cell proliferation and neuron differentiation. biologists.combiologists.com This suggests a significant role for this compound in controlling foot-specific differentiation processes, as well as broader cellular activities like proliferation and differentiation. biologists.com The early appearance of this compound transcripts during cell-fate specification phases like budding further indicates its potential involvement in differentiation processes in Hydra. researchgate.netnih.govresearchgate.net this compound has also been found to enhance bud outgrowth. researchgate.netnih.gov

This compound is primarily expressed in the epithelial cells of both the ectoderm and endoderm in Hydra. researchgate.netnih.govresearchgate.net During budding, it is present in the evaginating bud. researchgate.netnih.govresearchgate.net Immunocytochemical localization studies show a comparable distribution of this compound peptides and/or their precursors to that of the transcripts, primarily in epithelial cells. researchgate.net

Pedibin, a related peptide also found in Hydra, also stimulates foot formation and regeneration. researchgate.netnih.gov Pedibin transcripts are concentrated in the foot region but are also present in the head region, accumulating in the tentacle bases. researchgate.netnih.gov The early appearance of pedibin transcripts during budding and regeneration suggests its important role in patterning processes of both the foot and head. researchgate.netnih.gov

These findings highlight the role of peptides like this compound and pedibin as signaling molecules in patterning and developmental processes in cnidaria. biologists.combiologists.com

Preclinical Mechanistic Studies of this compound (In Vitro and In Vivo Models)

Preclinical mechanistic studies of this compound have largely utilized Hydra as a model organism due to its simple body plan and remarkable regenerative capabilities.

In Vitro Cell-Based Assays for Mechanistic Insights

While specific details on in vitro cell-based assays for this compound's mechanism are limited in the provided results, studies on related compounds or general approaches in Hydra research can provide context. For instance, studies on neuron differentiation in Hydra have examined the pathway involving interstitial cells and their differentiation into neurons. nih.gov Although not specifically focused on this compound, these studies demonstrate the use of cellular analysis to understand developmental processes in Hydra. The use of techniques like continuous BrdU-labeling has been employed to assay the cycling activity of epithelial and interstitial cells in Hydra in response to genetic interference, which could be adapted for studying this compound's effects on cell proliferation in vitro. plos.org

In Vivo Animal Models for Mechanistic Pathway Elucidation (e.g., Hydra vulgaris models for peptide this compound)

Hydra vulgaris serves as a primary in vivo model for elucidating the mechanistic pathways of this compound. nih.govbiologists.comwikipedia.org Studies in Hydra have directly demonstrated this compound's effects on foot regeneration, interstitial cell proliferation, and neuron differentiation. biologists.combiologists.com These in vivo experiments, such as foot regeneration assays using the peroxidase assay biologists.combiologists.com and analysis of cell proliferation and differentiation in Hydra oligactis (chosen for its higher percentage of interstitial cells) biologists.com, have provided crucial insights into this compound's biological activities within a living organism. Transplantation experiments in Hydra have also been used to assess the effect of peptides like Hym-346/pedibin on positional value, which influences foot formation. biologists.combiologists.com These in vivo models allow for the observation of this compound's effects on complex developmental processes and cellular behaviors within their natural tissue context.

Redox Biology and Antioxidant Mechanisms of this compound (e.g., Pedoxin's ROS scavenging)

The provided search results introduce a compound named "Pedoxin" which is described as a potent antioxidant. Pedoxin functions through electron transfer mechanisms, scavenging reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (OH⁻), and hydrogen peroxide (H₂O₂). Its reactions follow pseudo-first-order kinetics under physiological conditions. Pedoxin also inhibits lipid peroxidation, reducing malondialdehyde (MDA) levels in vitro.

Interestingly, the search results also mention that the apoprotein "this compound" (10 kDa) binds Pedoxin to form the toxic holoprotein peditoxin. The glycine moiety of Pedoxin forms a Schiff base with lysine residues in this compound, which stabilizes the bioactive conformation of the toxin. This suggests a relationship between this compound and Pedoxin, where this compound acts as a component that binds the antioxidant molecule Pedoxin to form a toxin. However, the peptide this compound itself, as described in the context of Hydra development, is distinct from the apoprotein this compound mentioned in relation to Pedoxin and peditoxin. The information on Pedoxin's antioxidant activity and its interaction with the apoprotein this compound relates to a different biological context (likely marine toxins) than the developmental roles of the peptide this compound in Hydra.

Therefore, while Pedoxin exhibits significant redox biology and antioxidant mechanisms through ROS scavenging, this activity is attributed to Pedoxin itself and its interaction with a different entity also referred to as "this compound" (an apoprotein), and not the peptide this compound involved in Hydra development.

Biosynthetic Pathway Elucidation of Naturally Occurring this compound Compounds

The biosynthetic pathway of the peptide this compound in Hydra involves a precursor protein. This compound, a 13-amino acid peptide, is encoded by transcripts that are approximately 3.8 kb in size. researchgate.netnih.gov These transcripts encode a precursor protein, named thythis compound, with a size of about 110 kDa. researchgate.netnih.gov The thythis compound precursor contains 13 copies of the this compound peptide. researchgate.netnih.gov Notably, the deduced amino acid sequence of thythis compound also comprises 27 copies of a beta-thymosin-like repeat domain. researchgate.netnih.gov This suggests that thythis compound is a multi-copy precursor for the this compound peptide and is a beta-thymosin repeat-like domain containing protein. researchgate.netnih.gov

The presence of beta-thymosin-like repeat domains in the precursor protein hints at potential interactions with actin polymerization, as thymosin-repeat containing proteins are known to regulate actin polymerization. researchgate.netnih.govresearchgate.net This potential interaction with actin may be relevant to the function of this compound and its precursor in pattern formation and morphogenetic processes in Hydra. researchgate.netnih.govresearchgate.net

In contrast, the biosynthesis of pederin, a compound mentioned earlier for its effects on macromolecular synthesis, involves a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster found in bacterial symbionts. nih.govbiorxiv.org This pathway is distinct from the biosynthesis of the peptide this compound in Hydra.

The precursor protein for pedibin, another peptide involved in Hydra foot formation, is a 49-amino acid precursor. researchgate.netnih.gov This precursor, like pedibin, accelerates foot regeneration. researchgate.netnih.gov The preprohormones containing other Hydra peptides like Hym-323, this compound/Hym-330, and pedibin/Hym-346 have been noted to have unusual structures lacking a signal sequence. researchgate.net

These findings indicate that the naturally occurring peptide this compound in Hydra is produced from a large multi-copy precursor protein, thythis compound, which contains beta-thymosin-like repeats.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results in the context of the Hydra peptide.
PedibinNot readily available in search results.
PedoxinNot readily available in search results.
PeditoxinNot readily available in search results.
Thythis compoundNot readily available in search results.
Hym-346Not readily available in search results.
Hym-323Not readily available in search results.
Pederine471113 nih.gov
Puromycin439500 nih.govnih.gov
Hym-355Not readily available in search results.
Hym-33HNot readily available in search results.
Hym-53Not readily available in search results.

This compound, a peptide primarily recognized for its role in the developmental processes of the freshwater polyp Hydra, has been the subject of scientific inquiry aimed at elucidating its underlying mechanisms of action. Research has focused on its influence on cellular activities and its biosynthesis.

Modulation of Macromolecular Synthesis (e.g., protein and DNA synthesis inhibition)

While direct evidence linking the peptide this compound from Hydra to the modulation of protein or DNA synthesis is not prominent in the provided literature, studies on a distinct compound, pederine, offer insights into how some natural products can impact these fundamental cellular processes. Pederine, isolated from Paederus fuscipes beetles, is known to induce a rapid and nearly simultaneous inhibition of both protein and DNA synthesis in cultured cell lines. nih.govnih.gov Investigations using cell-free systems have indicated that pederine's primary target is the protein synthesis machinery, with its effect on DNA synthesis being a secondary consequence. nih.govnih.gov This observation supports the concept that continuous protein synthesis is a requisite for maintaining DNA replication in more complex organisms. nih.govnih.gov It is crucial to differentiate these findings regarding pederine from the biological activities of the peptide this compound found in Hydra.

Role of this compound in Developmental Processes (e.g., foot formation, cell proliferation, neuron differentiation in Hydra)

This compound, identified as a 13-amino acid peptide in Hydra vulgaris, plays a significant role in stimulating foot formation. researchgate.netnih.govnih.gov Studies have demonstrated that this compound enhances the rate of foot regeneration after the bisection of the body column or isolation of the peduncle. biologists.com The extent of foot regeneration is positively correlated with this compound concentration, indicating a dose-dependent effect on the rate of this developmental process. biologists.com

Beyond its impact on foot morphogenesis, this compound has also been shown to influence cellular dynamics within Hydra. It increases the rate of interstitial cell proliferation and promotes neuron differentiation. biologists.combiologists.com These findings suggest that this compound is a key regulator of foot-specific differentiation and also impacts broader cellular activities like proliferation and differentiation. biologists.com The presence of this compound transcripts during the early stages of cell-fate specification, such as during budding, further supports its involvement in differentiation processes in Hydra. researchgate.netnih.govresearchgate.net this compound has also been observed to enhance the outgrowth of buds. researchgate.netnih.gov

This compound expression is predominantly found in the epithelial cells of both the ectoderm and endoderm layers of Hydra. researchgate.netnih.govresearchgate.net During the process of budding, this compound is localized within the evaginating bud. researchgate.netnih.govresearchgate.net Immunocytochemical analyses have confirmed that the distribution of this compound peptides and their precursors mirrors that of the transcripts, primarily within epithelial cells. researchgate.net

Another related peptide, pedibin, also contributes to foot formation and regeneration in Hydra. researchgate.netnih.gov Pedibin transcripts are concentrated in the foot region but are also detected in the head, specifically accumulating at the base of the tentacles. researchgate.netnih.gov The early appearance of pedibin transcripts during budding and regeneration suggests its involvement in patterning processes in both the foot and head regions. researchgate.netnih.gov

These observations collectively underscore the importance of peptides like this compound and pedibin as signaling molecules that regulate patterning and developmental events in cnidarians. biologists.combiologists.com

Preclinical Mechanistic Studies of this compound (In Vitro and In Vivo Models)

Preclinical investigations into the mechanisms of this compound have largely relied on Hydra as a model system, leveraging its relatively simple structure and remarkable regenerative capacity.

In Vitro Cell-Based Assays for Mechanistic Insights

While detailed accounts of in vitro cell-based assays specifically for this compound's mechanism are not extensively provided in the search results, the broader context of Hydra research offers relevant methodologies. Studies investigating processes like neuron differentiation in Hydra have utilized cellular analyses to understand developmental pathways. nih.gov Although not centered on this compound, these studies illustrate the application of cell-based approaches to dissect developmental mechanisms in this organism. Techniques such as continuous BrdU-labeling have been employed to quantify the proliferative activity of epithelial and interstitial cells in Hydra in response to genetic manipulations, a method that could be adapted to study this compound's effects on cell proliferation in a controlled in vitro setting. plos.org

In Vivo Animal Models for Mechanistic Pathway Elucidation (e.g., Hydra vulgaris models for peptide this compound)

Hydra vulgaris serves as a crucial in vivo model for unraveling the mechanistic pathways influenced by this compound. nih.govbiologists.comwikipedia.org In vivo experiments using Hydra have directly demonstrated this compound's impact on foot regeneration, the proliferation of interstitial cells, and the differentiation of neurons. biologists.combiologists.com Assays such as the peroxidase assay for foot regeneration biologists.combiologists.com and analyses of cell proliferation and differentiation in Hydra oligactis (chosen for its abundance of interstitial cells) biologists.com have provided vital information on this compound's biological activities within a living system. Transplantation experiments in Hydra have also been employed to assess the influence of peptides like Hym-346/pedibin on the positional value gradient, which is instrumental in foot formation. biologists.combiologists.com These in vivo models enable the study of this compound's effects on complex developmental processes and cellular behaviors within their native tissue environment.

Redox Biology and Antioxidant Mechanisms of this compound (e.g., Pedoxin's ROS scavenging)

The provided search results introduce a compound referred to as "Pedoxin," which is characterized by potent antioxidant properties. Pedoxin exerts its antioxidant effects through electron transfer mechanisms, effectively scavenging reactive oxygen species (ROS) including superoxide radicals (O₂⁻), hydroxyl radicals (OH⁻), and hydrogen peroxide (H₂O₂). Its reactions follow pseudo-first-order kinetics under physiological conditions. Pedoxin has also been shown to inhibit lipid peroxidation, reducing levels of malondialdehyde (MDA) in vitro.

Interestingly, the search results also indicate a relationship between the apoprotein "this compound" (10 kDa) and Pedoxin, where their binding forms the toxic holoprotein peditoxin. The interaction involves the formation of a Schiff base between the glycine moiety of Pedoxin and lysine residues in the apoprotein this compound, which stabilizes the bioactive conformation of the resulting toxin. This suggests that while Pedoxin possesses significant antioxidant activity, its association with a protein also termed "this compound" is linked to the formation of a toxin, distinct from the developmental roles of the peptide this compound in Hydra. The redox biology and antioxidant mechanisms described for Pedoxin are specific to this compound and its interaction with the apoprotein, and should not be directly attributed to the peptide this compound involved in Hydra development.

Biosynthetic Pathway Elucidation of Naturally Occurring this compound Compounds

The biosynthetic pathway of the peptide this compound in Hydra involves the processing of a precursor protein. The peptide this compound, a 13-amino acid molecule, is encoded by transcripts approximately 3.8 kb in length. researchgate.netnih.gov These transcripts give rise to a precursor protein, designated thythis compound, with a molecular mass of about 110 kDa. researchgate.netnih.gov The thythis compound precursor contains 13 copies of the this compound peptide sequence. researchgate.netnih.gov A notable feature of the deduced amino acid sequence of thythis compound is the presence of 27 copies of a beta-thymosin-like repeat domain. researchgate.netnih.gov This structural organization identifies thythis compound as a multi-copy precursor for the this compound peptide and a protein containing beta-thymosin repeat-like domains. researchgate.netnih.gov

The inclusion of beta-thymosin-like repeat domains in the precursor protein suggests potential interactions with actin polymerization, as proteins containing thymosin repeats are known regulators of actin dynamics. researchgate.netnih.govresearchgate.net This potential interaction with actin may be relevant to the function of this compound and its precursor in pattern formation and morphogenetic processes observed in Hydra. researchgate.netnih.govresearchgate.net

In contrast, the biosynthesis of pederin, a compound with effects on macromolecular synthesis, is associated with a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster found in bacterial symbionts, representing a distinct biosynthetic route. nih.govbiorxiv.org

Another peptide involved in Hydra foot formation, pedibin, is synthesized from a 49-amino acid precursor that also promotes foot regeneration. researchgate.netnih.gov Interestingly, the preprohormones of certain Hydra peptides, including Hym-323, this compound/Hym-330, and pedibin/Hym-346, have been noted to lack a signal sequence, which is an unusual characteristic for secreted peptides. researchgate.net

These findings indicate that the naturally occurring peptide this compound in Hydra is produced via a biosynthetic pathway involving a large multi-copy precursor protein, thythis compound, characterized by the presence of beta-thymosin-like repeats.

Identification of Key Enzymes and Intermediates

Mechanistic studies into the biological activities of compounds often involve identifying the specific enzymes and intermediate molecules involved in their synthesis or metabolic transformation. Enzymes act as biological catalysts, speeding up biochemical reactions without being consumed in the process. byjus.comvedantu.comgeeksforgeeks.org They function by binding to specific molecules, known as substrates, at an active site, facilitating their conversion into products. geeksforgeeks.orgsavemyexams.com This interaction can be explained by models such as the lock-and-key hypothesis, where the enzyme's active site has a complementary shape to the substrate. vedantu.comsavemyexams.comajpsonline.com

In the context of natural product biosynthesis, enzymes are responsible for constructing complex molecular scaffolds and introducing modifications that contribute to the final compound's activity and diversity. nih.gov These enzymes often exhibit high specificity for their substrates and the reactions they catalyze. byjus.comvedantu.comgeeksforgeeks.org

While specific details regarding the key enzymes and intermediates directly involved in the biological or chemical activities of "this compound" itself are not extensively detailed in the provided search results, research into related natural products, such as pederin, offers insights into the types of enzymatic machinery that might be relevant. Pederin, a potent polyketide toxin, is produced by a bacterial endosymbiont and its biosynthesis involves a mixed modular polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) system. nih.govnih.gov This system includes enzymes such as methyltransferases (e.g., PedA, PedE, PedO) responsible for adding methyl groups, and an FAD-dependent monooxygenase (PedG) involved in oxidative cleavage. nih.govbiorxiv.org The identification and characterization of such enzymes and the intermediates they process are fundamental steps in elucidating the complete biosynthetic pathway and understanding the compound's functional groups and structural features.

Genetic Basis of this compound Biosynthesis

The biosynthesis of natural products like this compound is typically governed by specific gene clusters within the producing organism's genome. These gene clusters encode the various enzymes and accessory proteins required for the multi-step synthesis pathway. nih.govmpg.de The organization and sequence analysis of these gene clusters provide critical information about the enzymatic machinery involved and can offer insights into the structure of the final product. nih.gov

For instance, the biosynthesis of pederin, a related compound, is controlled by a gene cluster (ped) found in the bacterial symbiont of Paederus beetles. nih.gov This cluster, spanning approximately 54 kb, encodes a mixed modular polyketide synthase/nonribosomal peptide synthetase system. nih.gov The presence of specific genes within this cluster, such as those for methyltransferases (pedA, pedE) and a monooxygenase (pedG), correlates with the structural features of pederin, including its methyl groups and oxidized terminus. nih.gov The ped cluster's location and architecture, bordered by transposase pseudogenes, suggest its potential mobility and evolution. nih.gov

Research into related biosynthetic pathways, such as the labrenzin pathway in Labrenzia sp. PHM005, which produces a pederin analog, further highlights the genetic basis of these compounds. biorxiv.org The lab cluster in Labrenzia encodes a trans-AT mixed type PKS/NRPS pathway, similar to the ped cluster, although it contains fewer methyltransferases. biorxiv.org Studying the genetic variations and gene content between such related clusters can shed light on the evolutionary relationships of these pathways and the genetic determinants of structural differences in the produced compounds. nih.govbiorxiv.org The ability to identify and analyze these gene clusters is often facilitated by modern genomics approaches and bioinformatics tools. nih.govrice.edu

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis to produce complex molecules. mdpi.comchemistryviews.org This approach leverages the high specificity and efficiency of enzymes for particular steps, often stereoselective or regioselective reactions, while utilizing traditional chemical methods for other transformations. chemistryviews.orgvdoc.pub Chemoenzymatic synthesis can offer advantages over purely chemical synthesis, including higher yields, increased purity, and improved regio- and stereoselectivity, aligning with green chemistry principles. vdoc.pub

In the context of complex natural products like polyketides, which often possess intricate structures with multiple stereogenic centers, chemoenzymatic approaches are particularly promising. chemistryviews.org While direct chemoenzymatic synthesis of "this compound" is not specifically detailed in the search results, the approach has been explored for the synthesis of other complex natural products. For example, a chemoenzymatic route was developed for the insecticide spinosyn A, involving the chemical synthesis of a cyclic precursor followed by a one-pot reaction utilizing eight different enzymes from the biosynthetic pathway. chemistryviews.org This demonstrates the potential of using enzymes from the natural biosynthetic machinery in a synthetic setting.

Chemoenzymatic synthesis typically requires a thorough understanding of the biosynthetic pathway and the properties of the enzymes involved. chemistryviews.org Optimization of enzyme properties, potentially through genetic modification, and reaction conditions are crucial for successful implementation. mdpi.com This method allows for the synthesis of complex molecules that might be challenging or uneconomical to produce solely through chemical means. chemistryviews.orgwikipedia.org The development of chemoenzymatic routes for compounds like this compound would likely involve identifying key enzymatic steps in its biosynthesis and integrating them with efficient chemical transformations to create a viable synthetic strategy.

Table 1: Key Enzymes and Their Putative Roles in Pederin Biosynthesis (Illustrative based on related compound)

Enzyme NamePutative Role in Biosynthesis
PedAMethyltransferase nih.govbiorxiv.org
PedEMethyltransferase nih.govbiorxiv.org
PedOMethyltransferase biorxiv.org
PedGFAD-dependent Monooxygenase nih.gov

Note: This table is based on research into the related compound pederin and is illustrative of the types of enzymes involved in the biosynthesis of this class of natural products.

Table 2: Comparison of Synthesis Approaches (General)

ApproachKey CharacteristicsPotential AdvantagesPotential Disadvantages
Chemical SynthesisUtilizes traditional organic reactions.Versatile, wide range of reactions possible.Can involve harsh conditions, multiple steps, less selective.
Enzymatic SynthesisUtilizes isolated enzymes as catalysts.High specificity, mild conditions, environmentally friendly.Requires enzyme availability and stability, limited reaction types.
Chemoenzymatic SynthesisCombines chemical and enzymatic steps.Leverages strengths of both, improved selectivity/yields.Requires understanding of both domains, enzyme compatibility.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Pedin

Design and Synthesis of Pederin (B1238746) Analogues for SAR Studies

The total synthesis of pederin and its analogues has been a formidable challenge and a significant achievement in organic chemistry, enabling the exploration of its SAR. nih.govdrugdiscoverychemistry.com Various synthetic strategies have been developed not only to construct the complex core structure of pederin but also to allow for the facile preparation of a diverse range of analogues. jocpr.com These synthetic efforts have been instrumental in elucidating the roles of different structural components of the pederin family of molecules.

A key strategy in these SAR studies has been the synthesis of hybrid molecules that combine structural features of different members of the pederin family, such as pederin and psymberin (B1248840). wikipedia.org For instance, the synthesis of a "psympederin" chimera, which incorporates the acyclic "psymberate" side chain of psymberin in place of the cyclic "pederate" fragment of pederin, has been particularly informative. wikipedia.org Evaluation of such hybrids revealed that the dihydroisocoumarin fragment is vital for psymberin's cytotoxicity, while the cyclic pederate fragment is crucial for the activity of pederin and the mycalamides. wikipedia.org

Further studies have highlighted the importance of the C4-acetal functionality in pederin and mycalamide, as its presence significantly contributes to their cytotoxicity. wikipedia.org The acid lability and the vesicant (blistering) effects of pederin are also attributed to this reactive homoallylic acetal (B89532) feature. wikipedia.org

The following table summarizes the key findings from the SAR studies of pederin and its analogues:

Compound/AnalogueKey Structural Feature(s)Impact on CytotoxicityReference(s)
Pederin Cyclic pederate fragment, C4-acetalHigh wikipedia.org
Mycalamide A Cyclic pederate fragment, C4-acetalHigh wikipedia.org
Psymberin Dihydroisocoumarin fragmentHigh wikipedia.org
Psympederin Hybrid Acyclic "psymberate" side chainReduced activity compared to pederin wikipedia.org
Dihydroisocoumarin-truncated psymberin Lacks dihydroisocoumarin fragmentDramatically reduced activity wikipedia.org

These findings underscore that while these molecules share a common structural heritage, distinct functionalities are responsible for their potent biological activities. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pederin

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. jocpr.comnih.govwikipedia.org These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues. jocpr.comnih.gov

Despite the extensive synthetic efforts and SAR studies on pederin and its family of compounds, dedicated and comprehensive QSAR modeling studies for pederin are not widely reported in the scientific literature. The development of a robust QSAR model requires a large and structurally diverse dataset of compounds with well-defined biological activity data, which may be a limiting factor for such a complex natural product. However, the principles of QSAR could be applied to the existing data from various analogues to quantitatively understand the contributions of different substituents and structural features to the cytotoxicity of pederin. Such a model would be invaluable for the rational design of new pederin-based anticancer agents with improved therapeutic profiles. wikipedia.org

Pharmacophore Modeling and Ligand-Based Design for Pederin

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a biological response. nih.govnih.gov

For the pederin family of compounds, a pharmacophore model has been proposed based on the analysis of the structures of various naturally occurring and synthetic analogues. researchgate.net This model concluded that the pederic acid subunit is the most critical and invariable moiety for the biological activity of these polyketides. researchgate.net Even slight modifications in the substitution pattern or stereochemistry of the pederic acid portion can lead to a significant loss of activity. researchgate.net This highlights the stringent structural requirements for the interaction of pederin with its biological target, the ribosome. researchgate.net

Ligand-based design efforts for new pederin analogues would, therefore, focus on preserving the key features of the pederic acid pharmacophore while modifying other parts of the molecule to enhance properties such as selectivity, solubility, and metabolic stability.

Fragment-Based Drug Discovery (FBDD) Approaches for Pederin Binding Sites

Fragment-Based Drug Discovery (FBDD) is a modern drug discovery paradigm that starts with the identification of small, low-molecular-weight chemical fragments that bind weakly to a biological target. technologynetworks.comnih.govdrughunter.com These initial fragment hits are then optimized and grown into more potent, drug-like molecules through structure-guided design. technologynetworks.comdrughunter.com

There are no specific reports in the literature detailing the application of FBDD to identify new ligands for the pederin binding site on the ribosome. The pederin binding site is a complex interface, and the interaction is characterized by a high degree of structural and stereochemical specificity. researchgate.net However, FBDD could potentially be employed to probe for smaller molecular fragments that can interact with sub-pockets within the pederin binding site. The identification of such fragments could provide novel starting points for the design of entirely new classes of ribosome-targeting agents that mimic the key interactions of pederin but with simpler chemical structures.

Conformational Analysis and its Impact on Pederin's Activity

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into its biological target. researchgate.net For a complex and flexible molecule like pederin, conformational analysis is essential for understanding its interaction with the ribosome.

These findings suggest that the specific conformation adopted by pederin upon binding to the ribosome is a key determinant of its potent cytotoxicity. Further computational and experimental conformational analysis would provide deeper insights into the bioactive conformation of pederin and guide the design of analogues with optimized shapes for target engagement.

Computational and Theoretical Approaches in Pedin Research

Artificial Intelligence (AI) and Machine Learning (ML) in Natural Product Research

The integration of AI and ML into natural product research has ushered in a new era of efficiency and capability in the field of drug discovery and chemical biology. These computational techniques are employed across various stages of the research pipeline, from initial data analysis to the design of novel compounds.

One significant application of AI and ML is in the analysis and interpretation of large datasets generated from high-throughput screening (HTS) and other experimental techniques. AI algorithms can automate the analysis of vast amounts of data, enabling faster and more accurate identification of potential natural products with desired biological activities compared to traditional methods. jhidc.orgcrsubscription.com By analyzing patterns in bioactivity data, ML algorithms can prioritize compounds with a higher likelihood of success, thereby reducing the time and cost associated with experimental screening. dypvp.edu.in

AI and ML are also extensively used for predicting the properties of natural compounds. Machine learning algorithms can predict various physicochemical and biological properties of new compounds, such as toxicity, solubility, bioactivity, and pharmacokinetics, based on the structural and chemical characteristics of known compounds. jhidc.orgcrsubscription.comdypvp.edu.innih.govnih.gov This predictive capability is crucial for guiding the development of new drug candidates and prioritizing compounds with the most promising profiles for further investigation. jhidc.orgcrsubscription.com

Furthermore, AI and ML contribute to the identification and characterization of natural compounds from complex mixtures. By analyzing spectroscopic data, such as NMR and Mass Spectrometry, ML models trained on large datasets of known compounds can assist in predicting the structure of unknown natural products. dypvp.edu.incas.org This expedites the process of identifying and isolating bioactive molecules. cas.org

While the potential of AI and ML in natural product research is significant, challenges remain. A key bottleneck is the lack of high-quality, standardized data required to train robust AI models. helmholtz-hips.de The performance of these algorithms heavily relies on sufficient and well-annotated datasets that can support the complexity of the models. helmholtz-hips.de

Despite these challenges, the application of AI and ML in natural product research holds immense promise. By leveraging the capabilities of these technologies, researchers can enhance the efficiency and effectiveness of discovering, characterizing, and developing natural products with therapeutic potential.

Advanced Analytical Method Development for Pedin and Its Metabolites/degradants

Quantitative Analytical Methods for Pedin in Complex Matrices

Quantitative analysis of this compound in complex biological matrices, such as tissue extracts from Hydra or potentially conditioned media, would necessitate highly sensitive and specific methods. Analytical chemistry provides a range of techniques for the detection, identification, characterization, and quantification of chemical compounds in various samples. For a peptide like this compound, methods capable of separating it from other matrix components and then detecting and quantifying it accurately are crucial.

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS/MS) Method Development

Chromatographic methods coupled with mass spectrometry are the cornerstone of quantitative analysis for many compounds, including peptides. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry.

For a peptide like this compound, LC-MS/MS would typically be the preferred approach. LC is suitable for separating non-volatile and relatively large molecules such as peptides, while tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity through the fragmentation of precursor ions and detection of specific product ions. Method development for quantitative LC-MS/MS analysis of this compound would involve optimizing chromatographic separation parameters (e.g., column type, mobile phase composition, gradient elution) and mass spectrometric parameters (e.g., ionization mode, precursor ion selection, collision energy for fragmentation, and selection of characteristic product ions for multiple reaction monitoring (MRM)). The goal is to achieve adequate retention, separation from interfering substances in the matrix, and sensitive detection of this compound. GC-MS/MS is generally more suited for volatile or semi-volatile compounds and would be less applicable for direct analysis of a peptide like this compound without extensive derivatization..

Validation of a quantitative LC-MS/MS method for this compound would involve assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) in the relevant complex matrix.

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques involve the online coupling of two or more analytical methods to enhance analytical capabilities. Beyond basic LC-MS/MS for targeted quantification, other hyphenated techniques could be employed for more comprehensive profiling related to this compound. For instance, LC coupled with high-resolution mass spectrometry (LC-HRMS) or LC-MSn ( जिसमें n>2) could provide more detailed information about the mass and fragmentation of this compound and potential related peptides or degradation products.

Furthermore, techniques like LC-NMR could provide structural information, although its sensitivity is generally lower than MS. The combination of LC-NMR-MS offers complementary data for identification and structural elucidation in complex samples. While specific applications to this compound were not found, these techniques represent the advanced tools available for comprehensive analysis of compounds in biological matrices.

Metabolomics and Proteomics Applications for this compound Pathway Analysis

Metabolomics and proteomics are powerful systems biology approaches used to study the complete set of metabolites and proteins, respectively, within a biological system. Applying these techniques in the context of this compound research could help elucidate the metabolic pathways it influences or is part of, and the cellular protein networks that are affected by its presence or activity.

Untargeted Metabolite Profiling of this compound-Treated Systems

Untargeted metabolomics aims to comprehensively measure as many metabolites as possible within a sample without a priori bias towards specific compounds. In the study of this compound, untargeted metabolomics could involve comparing the metabolite profiles of Hydra tissue or cells treated with this compound to control samples. This approach could reveal broad metabolic changes associated with this compound's biological effects, such as alterations in amino acid metabolism, lipid metabolism, or energy pathways.

Techniques like LC-MS or GC-MS are commonly used for untargeted metabolomics, requiring high reproducibility and high-resolution accurate mass capabilities for profiling and compound identification. Data analysis involves sophisticated statistical methods to identify differentially expressed metabolites between experimental groups.

While specific untargeted metabolomics data for this compound-treated systems were not found in the provided results, such studies would typically generate large datasets highlighting metabolites that are significantly up- or down-regulated in response to this compound.

Targeted Metabolite Analysis for this compound-Related Pathways

Targeted metabolomics focuses on the quantitative analysis of a predefined set of known metabolites, often those involved in specific metabolic pathways of interest. Based on the known or hypothesized biological roles of this compound, targeted metabolomics could be used to precisely quantify metabolites in relevant pathways. For example, if this compound is thought to influence pathways related to cellular growth or differentiation, targeted analysis could focus on metabolites known to be involved in those processes.

Targeted metabolomics often utilizes LC-MS/MS with selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for high sensitivity and accuracy in quantification. This approach is hypothesis-driven and allows for rigorous validation and precise measurement of specific metabolites.

Data from targeted metabolomics studies would typically be presented in tables showing the absolute or relative concentrations of specific metabolites across different experimental conditions.

Proteomic Analysis of this compound's Cellular Effects

Proteomic analysis involves the large-scale study of proteins within a biological system nih.gov. Investigating the proteome of this compound-treated cells or tissues could reveal which proteins are affected by this compound, either in terms of their abundance, post-translational modifications, or interactions. Given that this compound is a peptide and its precursor (thythis compound) contains β-thymosin-like repeat domains known to interact with actin mdpi-res.com, proteomic studies could focus on identifying changes in cytoskeletal proteins or proteins involved in signaling pathways related to development and cell morphology nih.gov.

Techniques such as gel electrophoresis followed by mass spectrometry, or direct LC-MS/MS analysis of protein digests, are commonly used in proteomics. Differential proteomic analysis can identify proteins that are significantly more or less abundant in the presence of this compound. Phosphoproteomics, a subset of proteomics, could investigate changes in protein phosphorylation state, which is crucial for signal transduction and cellular regulation.

While specific proteomic data on the effects of this compound was not found in the search results, studies in this area would generate lists of differentially expressed or modified proteins, providing insights into the cellular mechanisms influenced by this compound.

Example Data Table Structure (Illustrative - No specific this compound data available)

Below are examples of how data from quantitative analytical methods or 'omics' studies related to this compound could be presented. Please note that the data within these tables is purely illustrative as specific analytical and 'omics' data for the Hydra peptide this compound was not found in the provided search results.

Table 1: Illustrative Quantitative Analysis of this compound in a Biological Matrix

Sample TypeThis compound Concentration (ng/mL or µg/g)Standard DeviationAnalytical Method
Control Tissue ABelow LOQ-LC-MS/MS
Treated Tissue B15.72.1LC-MS/MS
Treated Tissue C22.33.5LC-MS/MS

Table 2: Illustrative Untargeted Metabolomics Findings in this compound-Treated Cells

Metabolite NameFold Change (Treated/Control)p-valueProposed Pathway
Metabolite X2.50.01Amino Acid Met.
Metabolite Y0.60.05Lipid Met.
Metabolite Z3.10.005Energy Met.

Table 3: Illustrative Proteomic Findings in this compound-Treated Cells

Protein NameFold Change (Treated/Control)p-valueCellular Function
Protein A1.80.03Cytoskeleton
Protein B0.70.04Signaling Transduction
Protein C2.20.01Protein Modification

These tables demonstrate the typical format for presenting quantitative and 'omics' data, which would be populated with specific findings if detailed analytical studies on the Hydra peptide this compound were available.

Based on the available search results, it is not possible to generate an article focusing solely on the chemical compound "this compound" and covering the specific analytical topics outlined (Impurity Profiling and Characterization, Stability Studies and Degradation Pathways, and Quality Control and Reference Standard Development).

Searches for "this compound" in conjunction with these analytical terms did not yield relevant information about a compound specifically named "this compound". The results included discussions of "this compound" (pentaerythritol dinitrate), which is a degradation product of pentaerythritol (B129877) tetranitrate (PETN), and general information on the analytical techniques and concepts requested in the context of pharmaceuticals and explosives, but not specifically for "this compound".

Further investigation into "this compound chemical compound" identified related compounds such as Pederin (B1238746) (PubChem CID 5381287) and Pedicin (PubChem CID 5901370). However, searches for these compounds regarding impurity profiling, stability, degradation, quality control, or reference standards also did not provide the necessary information to construct the detailed, scientifically accurate content required by the outline.

Therefore, due to the lack of specific information available in the search results pertaining to the chemical compound "this compound" and the requested analytical topics, the article cannot be generated according to the strict instructions provided.

Future Directions and Emerging Research Avenues for Pedin Compounds

Exploration of Novel Synthetic Methodologies for Pedin

The complex structure of pederin (B1238746) has historically necessitated multi-step chemical synthesis for its production. frontiersin.org While current research synthesis methods encompass various approaches including conventional, quantitative, qualitative, and emerging syntheses, specific details on novel synthetic methodologies specifically for pederin are not extensively detailed in recent search results. researchgate.netnih.gov Future research is needed to develop more efficient, cost-effective, and scalable synthetic routes to overcome the limitations of isolation from natural sources, which requires large quantities of organisms. nih.gov The development of innovative and robust methods of research synthesis is a broader goal in the scientific community, and these advancements could potentially be applied to the challenging synthesis of pederin. srsm.org

Integration of Omics Data for Systems-Level Understanding of this compound's Actions

Understanding the comprehensive effects of pederin at a systems level requires the integration of high-throughput molecular data, commonly referred to as omics data (e.g., genomics, transcriptomics, proteomics, metabolomics). theomicslab.comki.se While the integration of diverse data types and sources is a significant advancement in emerging synthesis studies, specific research detailing the integration of omics data to elucidate the systems-level actions of pederin is not prominently featured in the provided information. nih.gov Platforms like the Paired Omics Data Platform aim to standardize the linking of genomic and metabolomics data to facilitate natural products discovery and understand genome-metabolome associations, a conceptual framework that could be highly beneficial for studying pederin's effects. bioinformatics.nl Future research should focus on applying these integrative omics approaches to map the complete biological responses to pederin exposure, identifying affected pathways and networks beyond its known direct targets.

Development of Advanced Imaging Techniques for this compound Localization and Dynamics

Visualizing the distribution, cellular uptake, and dynamic interactions of pederin within biological systems is crucial for understanding its mechanism of action and potential therapeutic applications. Advanced imaging techniques, such as those employing microbubbles for contrast, elastography, ultrafast Doppler, and high-frequency imaging, are continually being developed and refined for various biological and medical applications. nih.gov Magnetic Resonance Imaging (MRI) and ultrasound are increasingly utilized in pediatric imaging due to their safety and diagnostic utility. hopkinsmedicine.orgucsf.edunih.gov However, specific advanced imaging techniques tailored for the localization and real-time dynamics of pederin within cells or tissues are not described in the provided search results. Future research needs to explore and develop novel imaging probes and methodologies that can specifically track pederin, providing spatial and temporal insights into its biological fate and interactions.

Mechanistic Studies of this compound in Underexplored Biological Systems

Pederin is known to inhibit protein biosynthesis and mitosis and exhibits potent antitumour activity. nih.gov While its effects in certain contexts are established, exploring its mechanisms in a wider range of biological systems, particularly those that are currently underexplored in pederin research, could reveal novel activities or provide deeper insights into its fundamental biological interactions. The cnidarian Hydra is noted as a model system for studying peptides involved in processes like foot formation and cell differentiation, and a peptide also named "this compound" exists in Hydra, although it is distinct from the polyketide pederin and derived from a precursor protein called thythis compound. researchgate.net Research into diverse biological systems, including various cell types, organisms, or model systems, could uncover new facets of pederin's biological profile and potential applications. The Institute of Biological Systems and Genetic Research, for instance, focuses on fundamental and applied biomedical disciplines across various study programs, highlighting the breadth of biological systems available for research. lsmu.lt

Computational Design of Next-Generation this compound Analogues

Given pederin's potent bioactivity, the computational design of analogues with improved efficacy, specificity, or reduced toxicity represents a significant future direction. Computational design involves applying computational strategies to the design process, enabling the generation and evaluation of numerous potential structures. icm.edu.plarchdaily.com While computational approaches are used in various fields, including catalyst design and structural optimization, specific research on the computational design of pederin analogues is not detailed in the provided information. icm.edu.plarchdaily.comescholarship.orgamazonaws.com Future efforts should leverage computational tools, such as molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis, to design and predict the properties of novel pederin derivatives, guiding the synthesis of compounds with enhanced therapeutic potential.

Elucidation of Complete Biosynthetic Pathways for Natural this compound Variants

Significant progress has been made in understanding the biosynthesis of pederin and related compounds. Pederin is produced by bacterial endosymbionts of Paederus beetles, involving a complex polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system encoded by the ped cluster. nih.govfrontiersin.org Research has also identified the lab gene cluster in the free-living marine bacterium Labrenzia sp. PHM005, which produces labrenzin, a close analogue of pederin. frontiersin.orgnih.gov Crucially, recent studies have demonstrated the possibility of producing pederin by fermentation in Labrenzia sp. PHM005 by introducing a gene (pedO) from the pederin cluster, providing direct evidence for the involvement of the lab cluster in labrenzin synthesis and showing a path for producing pederin variants through pathway expansion. nih.gov

Despite these advances, the complete biosynthetic pathways for all natural pederin variants are still being elucidated. Gene clusters for pederin-like compounds have been identified in various symbiont metagenomes, suggesting a diverse family of these molecules. frontiersin.org Further research is needed to fully characterize the enzymes and intermediates involved in the biosynthesis of different pederin variants, which could enable the heterologous expression and combinatorial biosynthesis of novel analogues with tailored properties. The genetic manipulation of Labrenzia sp. PHM005 offers a promising platform for studying the pathway at a molecular level and generating new pederin family analogs. frontiersin.org

Q & A

Q: How can I formulate a precise research question for studying pedin's biochemical properties?

A:

  • Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure your question. For example:
    • Population: Specific enzyme systems or cellular pathways influenced by this compound.
    • Intervention: this compound concentration, exposure time, or structural analogs.
    • Comparison: Control groups without this compound or with alternative compounds.
    • Outcome: Measurable parameters (e.g., enzyme inhibition rates, gene expression changes).
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality .
  • Avoid vague terms like "effect of this compound"; instead, specify mechanisms (e.g., "How does this compound alter ATPase activity in X pathway?").

Experimental Optimization

Q. Q: What methodological steps ensure reproducibility in this compound synthesis or purification experiments?

A:

  • Document critical parameters : Temperature, solvent purity, reaction time, and catalyst ratios. Use a table for clarity:

    ParameterOptimal RangeImpact on Yield
    Temperature (°C)25–30±15% efficiency
    pH7.4–7.8Denaturation risk outside range
  • Validate protocols : Conduct pilot studies with triplicate samples to identify variability sources .

  • Reference standards : Compare NMR/LC-MS data with published spectra for purity validation .

Advanced Data Analysis

Q. Q: How should I address contradictory results in this compound’s dose-response studies?

A:

  • Triangulate data : Combine quantitative assays (e.g., IC50 values) with qualitative observations (e.g., cellular morphology changes) .
  • Evaluate confounding variables :
    • Test batch-to-batch variability in this compound synthesis.
    • Control for cell line-specific responses (e.g., HeLa vs. HEK293).
  • Statistical rigor : Use ANOVA with post-hoc tests to compare groups, and report effect sizes to contextualize contradictions .

Literature Integration

Q. Q: What strategies help reconcile gaps between existing this compound studies and my findings?

A:

  • Systematic reviews : Apply PEO (Population, Exposure, Outcome) to filter studies. Example:
    • Population: Mammalian cell lines.
    • Exposure: this compound ≥10 µM.
    • Outcome: Apoptosis markers.
  • Meta-analysis : Pool data from studies with comparable methodologies (e.g., similar assay kits) and calculate weighted averages .
  • Acknowledge limitations : Differences in experimental conditions (e.g., incubation time, solvent carriers) may explain discrepancies .

Advanced Method Development

Q. Q: How can I design a study to explore this compound’s unknown interactions with membrane receptors?

A:

  • Hypothesis-driven approach : Use molecular docking simulations to predict binding affinities, followed by SPR (Surface Plasmon Resonance) for validation .
  • Cross-disciplinary methods :
    • FRET assays to monitor real-time receptor conformational changes.
    • Knockout models to isolate target receptors (e.g., CRISPR-edited cells).
  • Negative controls : Include receptors with no known this compound affinity to rule out nonspecific binding .

Ethical and Technical Challenges

Q. Q: What ethical considerations apply when using this compound in animal studies?

A:

  • Dose justification : Base this compound concentrations on prior in vitro toxicity data to minimize animal harm .
  • 3Rs compliance :
    • Replacement: Use computational models where possible.
    • Reduction: Optimize sample size via power analysis.
    • Refinement: Monitor vital signs (e.g., heart rate) during administration .
  • Documentation : Obtain ethics committee approval and include approval codes in publications .

Data Validation

Q. Q: How do I ensure my spectroscopic data (e.g., IR, NMR) for this compound derivatives are robust?

A:

  • Reproducibility checks :
    • Repeat measurements across multiple instruments/labs.
    • Share raw data (e.g., .JCAMP files) in supplementary materials .
  • Cross-validation : Compare with computational predictions (e.g., DFT for IR peaks) .
  • Peer review : Collaborate with analytical chemists to audit spectral interpretations .

Translational Research

Q. Q: What steps bridge in vitro this compound findings to preclinical applications?

A:

  • Tiered testing :
    • Cell-based assays : Confirm mechanism of action (e.g., siRNA knockdown).
    • Organoids/3D models : Assess tissue-specific responses.
    • Rodent PK/PD studies : Measure bioavailability and half-life .
  • Regulatory alignment : Follow OECD guidelines for toxicity screening to facilitate FDA/EMA compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.